molecular formula C8H6N2O2 B3219010 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-56-7

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219010
CAS No.: 1190314-56-7
M. Wt: 162.15 g/mol
InChI Key: HTDFBZKGHHMPDR-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and aldehyde functional groups makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from pyridine-3-carbaldehyde, a series of reactions including hydroxylation and cyclization can lead to the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel molecules .

Biology and Medicine: In medicinal chemistry, derivatives of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have shown potential as inhibitors of specific enzymes and receptors. This makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .

Industry: The compound’s reactivity and functional groups make it useful in the production of pharmaceuticals and agrochemicals. It can be incorporated into various formulations to enhance the efficacy and stability of the final products .

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, which is beneficial in therapeutic applications .

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 1H-Pyrrolo[3,2-c]pyridine derivatives
  • Pyridine-3-carbaldehyde

Comparison: While these compounds share a similar core structure, 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups.

Properties

IUPAC Name

7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,10H,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDFBZKGHHMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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